molecular formula C27H47NO3 B15012173 N-[2-(3-methoxyphenoxy)ethyl]octadecanamide

N-[2-(3-methoxyphenoxy)ethyl]octadecanamide

Cat. No.: B15012173
M. Wt: 433.7 g/mol
InChI Key: JCGFVNXZEIXNEL-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]octadecanamide is an organic compound with the molecular formula C27H47NO3 It is characterized by the presence of a long octadecanamide chain attached to a 3-methoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]octadecanamide typically involves the reaction of octadecanoic acid with 2-(3-methoxyphenoxy)ethylamine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]octadecanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of N-[2-(3-hydroxyphenoxy)ethyl]octadecanamide.

    Reduction: Formation of N-[2-(3-methoxyphenoxy)ethyl]octadecylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(3-methoxyphenoxy)ethyl]octadecanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]octadecanamide involves its interaction with lipid bilayers and proteins. The long hydrophobic chain allows it to embed within lipid membranes, while the polar head group can interact with membrane proteins and other polar molecules. This dual interaction can modulate membrane fluidity and protein function, making it a valuable compound in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyphenoxy)ethyl]octadecanamide
  • N-[2-(4-methoxyphenoxy)ethyl]octadecanamide
  • N-[2-(3-ethoxyphenoxy)ethyl]octadecanamide

Uniqueness

N-[2-(3-methoxyphenoxy)ethyl]octadecanamide is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological systems. This positional specificity can result in different physical and chemical properties compared to its isomers.

Properties

Molecular Formula

C27H47NO3

Molecular Weight

433.7 g/mol

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]octadecanamide

InChI

InChI=1S/C27H47NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(29)28-22-23-31-26-20-18-19-25(24-26)30-2/h18-20,24H,3-17,21-23H2,1-2H3,(H,28,29)

InChI Key

JCGFVNXZEIXNEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOC1=CC=CC(=C1)OC

Origin of Product

United States

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